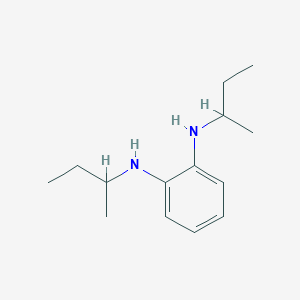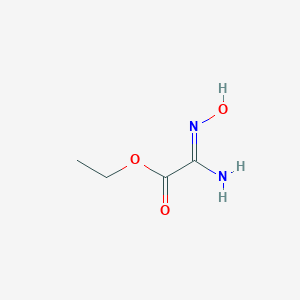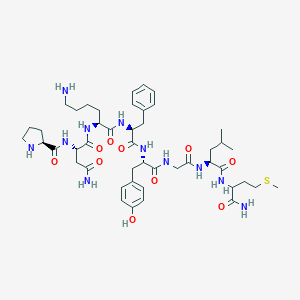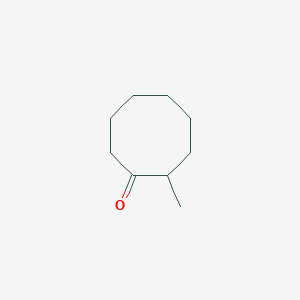
2,2-dichloro-N-(4-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2,2-dichloro-4’-iodo-: is a chemical compound with the molecular formula C8H6Cl2INO and a molecular weight of 329.95 g/mol It is a derivative of acetanilide, where the hydrogen atoms in the benzene ring are substituted with chlorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2-dichloro-4’-iodo- typically involves the iodination and chlorination of acetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst for iodination . For chlorination, reagents such as chlorine gas or sodium hypochlorite can be used under controlled conditions to introduce chlorine atoms into the acetanilide structure.
Industrial Production Methods: Industrial production of Acetanilide, 2,2-dichloro-4’-iodo- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving steps like recrystallization to purify the final product.
化学反应分析
Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.
科学研究应用
Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.
相似化合物的比较
Acetanilide: The parent compound, which lacks the halogen substitutions.
2,2-Dichloroacetanilide: A derivative with only chlorine substitutions.
4-Iodoacetanilide: A derivative with only iodine substitution.
Uniqueness: Acetanilide, 2,2-dichloro-4’-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a versatile intermediate in various chemical processes.
属性
CAS 编号 |
14676-40-5 |
|---|---|
分子式 |
C8H6Cl2INO |
分子量 |
329.95 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
InChI 键 |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Key on ui other cas no. |
14676-40-5 |
同义词 |
2,2-Dichloro-4'-iodoacetanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)






![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)


